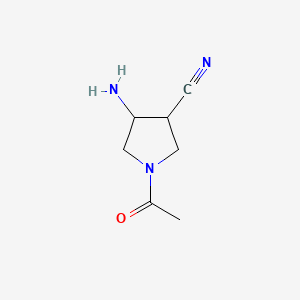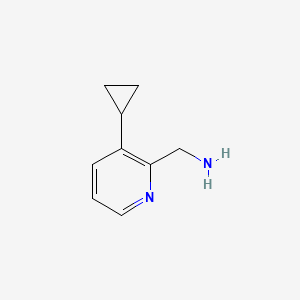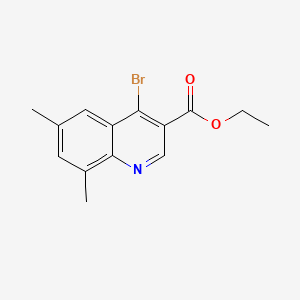
ISO-PROPYLAMINE-D9 DCL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ISO-PROPYLAMINE-D9 DCL, also known as iso-Propylamine-d9 Deuterium Chloride, is an isotopically labeled compound with the molecular formula C3ClD10N and a molecular weight of 105.63 g/mol . This compound is primarily used in research settings due to its unique isotopic labeling, which makes it valuable for various analytical and synthetic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ISO-PROPYLAMINE-D9 DCL typically involves the deuteration of iso-propylamine. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. The reaction conditions for this process often require the use of deuterium gas (D2) and a suitable catalyst to facilitate the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled deuteration of iso-propylamine using deuterium gas under high pressure and temperature, with the presence of a catalyst to ensure efficient isotopic exchange. The resulting product is then purified to achieve the desired isotopic purity and chemical purity .
化学反応の分析
Types of Reactions
ISO-PROPYLAMINE-D9 DCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield deuterated amides or nitriles, while reduction may produce deuterated amines .
科学的研究の応用
ISO-PROPYLAMINE-D9 DCL has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of deuterated drugs.
作用機序
The mechanism of action of ISO-PROPYLAMINE-D9 DCL involves the incorporation of deuterium atoms into target molecules. This isotopic substitution can affect the chemical and physical properties of the molecules, such as their stability, reactivity, and interaction with other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
ISO-PROPYLAMINE-D9 DCL can be compared with other deuterated compounds, such as:
Deuterated Methanol (CD3OD): Used as a solvent in NMR spectroscopy.
Deuterated Chloroform (CDCl3): Another common NMR solvent.
Deuterated Benzene (C6D6): Used in NMR spectroscopy and other analytical applications.
The uniqueness of this compound lies in its specific isotopic labeling and its applications in various fields of research. Its deuterium content provides valuable insights into reaction mechanisms and molecular interactions that are not possible with non-deuterated compounds .
特性
CAS番号 |
1219798-50-1 |
|---|---|
分子式 |
C3H10ClN |
分子量 |
105.631 |
InChI |
InChI=1S/C3H9N.ClH/c1-3(2)4;/h3H,4H2,1-2H3;1H/i1D3,2D3,3D;/hD3 |
InChIキー |
ISYORFGKSZLPNW-JYRZJXIGSA-N |
SMILES |
CC(C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3'-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B578488.png)

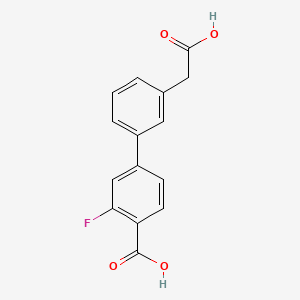
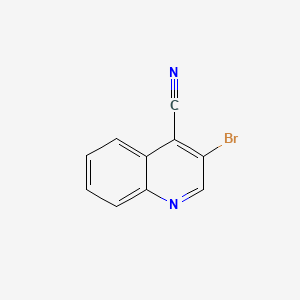
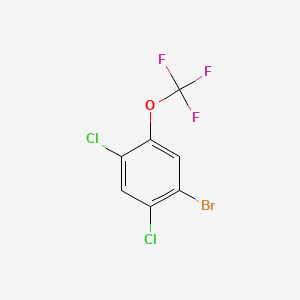
![6-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester](/img/structure/B578495.png)
![1-Benzyl-1,7-diazaspiro[3.5]nonane](/img/structure/B578498.png)
